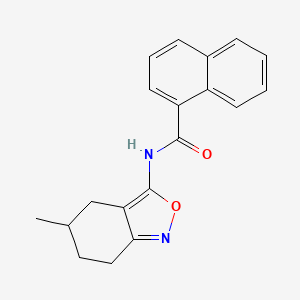
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyltetralin It has the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Tetralins are bicyclic hydrocarbons with a naphthalene ring fused to a cyclohexane ring. This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide involves several steps. One common synthetic route includes the following reactions:
Formation of the Benzoxazole Ring: Starting from naphthalene, the benzoxazole ring is formed by reacting with an appropriate amine and a carboxylic acid derivative.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the tetralin ring using suitable reagents.
Amide Formation: The final step involves the condensation of the carboxylic acid group with an amine to form the amide.
Industrial Production:: Industrial production methods for this compound may involve large-scale synthesis using optimized conditions. specific details are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit pharmacological activity due to its unique structure. Researchers explore its potential as a drug candidate.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide can be compared with other tetralins, such as 1,2,3,4-tetrahydro-naphthalene (tetralin) and 1,2,3,4-tetrahydro-1-methyl-naphthalene . Its unique benzoxazole moiety sets it apart from these related compounds.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-12-9-10-17-16(11-12)19(23-21-17)20-18(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12H,9-11H2,1H3,(H,20,22) |
InChI Key |
KGLKPMGVRBVGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















